molecular formula C14H16BClF2N2 B140690 Bodipy 8-Chloromethane CAS No. 208462-25-3

Bodipy 8-Chloromethane

Cat. No. B140690
CAS RN: 208462-25-3
M. Wt: 296.55 g/mol
InChI Key: PFXASTXHAMZMNO-UHFFFAOYSA-N
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Description

Bodipy 8-Chloromethane is a fluorophore . It can be used as a fluorescent probe .


Synthesis Analysis

BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes .


Molecular Structure Analysis

BODIPYs are a class of organoboron compounds characterized by high molar absorption coefficients, excellent thermal and photo-stability, and a high fluorescence quantum yield .


Chemical Reactions Analysis

BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange). This has been achieved through three design strategies: (i) halogenation of the dye skeleton, (ii) donor–acceptor dyads, and (iii) BODIPY dimers .


Physical And Chemical Properties Analysis

BODIPYs are renowned for their strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields . The melting point of Bodipy 8-Chloromethane is 176-178 °C .

Scientific Research Applications

Bodipy 8-Chloromethane Applications in Scientific Research

Laser Dyes: Bodipy dyes are known for their use as laser dyes due to their high fluorescence quantum yield and photostability. They can be used in various laser technologies, including tunable dye lasers for spectroscopy and medical applications .

Chemical/Bio-sensors: These dyes serve as sensitive fluorescent probes in chemical and biological sensors. They can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial in environmental monitoring and medical diagnostics .

Cellular Imaging Agents: In biomedical research, Bodipy 8-Chloromethane is utilized as a cellular imaging agent. Its ability to stain specific cell components makes it valuable for tracking and observing cellular processes under a microscope .

Photodynamic Therapy: As triplet photosensitizers, Bodipy dyes are used in photodynamic therapy for cancer treatment. They generate reactive oxygen species when activated by light, leading to the destruction of cancer cells .

Fluorescent-PET Probes: Bodipy-based compounds are also employed as fluorescent probes in Positron Emission Tomography (PET), enhancing the imaging capabilities of this technique for better disease diagnosis .

Organic Photovoltaics: Their role in solar energy conversion is significant, particularly in organic photovoltaic cells where they help convert solar energy into electrical energy efficiently .

Photocatalysis: Bodipy dyes are applied in photocatalysis to accelerate chemical reactions using light energy, which has implications in environmental remediation and green chemistry .

Self-Assembled Architectures: Researchers use Bodipy 8-Chloromethane to develop self-assembled structures that have potential applications in nanotechnology and materials science .

Mechanism of Action

Photodynamic therapy (PDT) relies on light, photosensitizer, and oxygen as elements in its mechanism of action . BODIPYs have been used as photosensitizers in this context .

Safety and Hazards

The safety data sheet for Bodipy 8-Chloromethane recommends immediate removal of any clothing contaminated by the product and moving out of the dangerous area .

Future Directions

BODIPY dyes and their derivatives have been the focus of considerable research interest and are rapidly growing. Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . The future rational design of BODIPY dyes and their derivatives with properties suitable for applications is expected .

properties

IUPAC Name

8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXASTXHAMZMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479458
Record name AGN-PC-0NI0KZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bodipy 8-Chloromethane

CAS RN

208462-25-3
Record name AGN-PC-0NI0KZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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